molecular formula C11H9IO B8686835 3-iodo-2-Naphthalenemethanol CAS No. 129593-44-8

3-iodo-2-Naphthalenemethanol

Cat. No. B8686835
M. Wt: 284.09 g/mol
InChI Key: NHDORICMCOGNOV-UHFFFAOYSA-N
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Patent
US08865707B2

Procedure details

A solution of triphenylphosphine (469 mg, 1.79 mmol) in dry CH2Cl2 (2 mL) was added dropwise to a stirred solution of carbon tetrabromide (592 mg, 1.79 mmol) and (3-iodo-2-naphthyl)methanol (423 mg, 1.49 mmol) in dry CH2Cl2 (11 mL) at room temperature under N2. The reaction was stirred for 4 h at room temperature and was concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 25×160 mm, 0-50% EtOAc in hexanes gradient) to afford 2-(bromomethyl)-3-iodonaphthalene (469 mg, 91%), as a colorless solid. Rf=0.84 (20% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3): δ 8.39 (s, 1H); 7.94 (s, 1H); 7.78-7.76 (m, 1H); 7.71-7.69 (m, 1H); 7.52-7.48 (m, 2H); 4.76 (s, 2H).
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)Br.[I:25][C:26]1[C:27](CO)=[CH:28][C:29]2[C:34]([CH:35]=1)=[CH:33][CH:32]=[CH:31][CH:30]=2>C(Cl)Cl>[Br:24][CH2:20][C:27]1[C:26]([I:25])=[CH:35][C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=1

Inputs

Step One
Name
Quantity
469 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
592 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
423 mg
Type
reactant
Smiles
IC=1C(=CC2=CC=CC=C2C1)CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Si, 25×160 mm, 0-50% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC1=CC2=CC=CC=C2C=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 469 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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